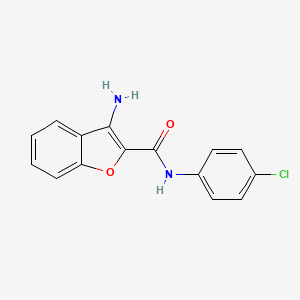

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

Description

1H Nuclear Magnetic Resonance (NMR)

Key proton environments include:

- Aromatic protons : Signals at δ 7.2–8.1 ppm for the benzofuran and 4-chlorophenyl rings. The chloro substituent deshields adjacent protons, shifting their resonances upfield by ~0.3 ppm compared to non-chlorinated analogs.

- Amide NH : A broad singlet at δ 9.8–10.2 ppm due to hydrogen bonding.

- Amino group : A singlet at δ 5.9–6.3 ppm for -NH₂, split into two peaks in DMSO-d₆.

13C NMR

Notable carbon signals:

Fourier-Transform Infrared (FT-IR)

Key vibrational modes:

- N-H stretch : 3320 cm⁻¹ (amide) and 3450 cm⁻¹ (amine).

- C=O stretch : 1665 cm⁻¹ (amide I band).

- C-Cl stretch : 750 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λmax = 275 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated benzofuran and chlorophenyl systems.

Computational Chemistry: DFT Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : Calculated as 4.2 eV, indicating moderate reactivity. The HOMO is localized on the benzofuran ring and amino group, while the LUMO resides on the carboxamide and chlorophenyl moieties.

- Electrostatic potential (ESP) : The chlorophenyl group exhibits a region of high electron density (negative ESP) near the chlorine atom, promoting electrophilic aromatic substitution at the para position.

- Dipole moment : 5.8 Debye, driven by the polar carboxamide and C-Cl bonds.

These calculations align with experimental reactivity trends observed in benzofuran derivatives, such as preferential N-arylation at the amino group.

Properties

CAS No. |

609805-00-7 |

|---|---|

Molecular Formula |

C15H11ClN2O2 |

Molecular Weight |

286.71 g/mol |

IUPAC Name |

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C15H11ClN2O2/c16-9-5-7-10(8-6-9)18-15(19)14-13(17)11-3-1-2-4-12(11)20-14/h1-8H,17H2,(H,18,19) |

InChI Key |

JNELGAWRFWUJKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines.

Attachment of Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the benzofuran ring.

Reduction Products: Amines and alcohols derived from the reduction of nitro or carbonyl groups.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. The compound may interact with specific molecular targets, modulating enzyme functions or receptor activities, potentially leading to anticancer effects. For instance, it has been suggested that the compound may inhibit polo-like kinase 4 (PLK4), a critical regulator in cancer cell growth and division .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by influencing signaling pathways involved in inflammation.

- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound, indicating its potential use in treating infections caused by various pathogens.

Anticancer Activity

A study highlighted the anticancer potential of benzofuran derivatives similar to this compound. In vitro testing demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma cells (A549). The mechanism involved inhibition of the AKT signaling pathway, leading to reduced cell viability and increased apoptosis .

Structure-Activity Relationship Studies

Research has emphasized the importance of structural modifications on the biological activity of benzofuran derivatives. For example, the introduction of halogen atoms at specific positions on the phenyl ring has been shown to enhance anticancer activity by increasing binding interactions with target proteins .

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Anticancer | TBD | PLK4 |

| Benzofuran Derivative A | Anticancer | 16.4 | AKT |

| Benzofuran Derivative B | Antimicrobial | TBD | Various |

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide are influenced by its structural features. Below is a detailed comparison with analogs featuring variations in substituents, heterocyclic cores, or functional groups.

Substituent Modifications on the Phenyl Ring

2.1.1. Chlorophenyl vs. Methylphenyl Derivatives

- 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (C₁₆H₁₄N₂O₂): The replacement of the chlorine atom with a methyl group reduces electronegativity and steric bulk. Impact: Methyl substitution may enhance lipophilicity but reduce polar interactions in biological targets compared to the chloro analog .

2.1.2. Chlorophenyl vs. Nitrophenyl Derivatives

- Impact: Nitro derivatives often exhibit enhanced reactivity but may face metabolic instability .

Heterocyclic Core Modifications

2.2.1. Benzofuran vs. Thienopyridine Analogs

- 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3): Replacing the benzofuran core with a thienopyridine system introduces additional sulfur atoms and extended conjugation. Biological Activity:

- Insecticidal activity against cowpea aphid (Aphis craccivora) showed an LC₅₀ of 12.3 ppm, lower than its precursor N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, LC₅₀ = 8.7 ppm) but higher than acetamiprid (LC₅₀ = 15.1 ppm) . Structure-Activity Relationship (SAR):

- The open-chain cyano-containing Compound 2 exhibits superior activity due to enhanced electrophilicity and target binding .

2.2.2. Benzofuran vs. Benzothiophene Analogs

- 3-Chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide (C₂₆H₂₄Cl₂N₂O₂S₂): Sulfur substitution in the aromatic core increases molecular weight (531.52 g/mol) and polarizability. Impact: Benzothiophene derivatives often exhibit improved metabolic stability but may reduce solubility .

Functional Group Variations

2.3.1. Carboxamide vs. Sulfonyl or Ether Linkers

- Impact: Sulfur-containing analogs demonstrate moderate antimicrobial and antitumor activity but lack the specificity of carboxamide derivatives .

Comparative Data Tables

Table 1: Insecticidal Activity Against Cowpea Aphid

Table 2: Physicochemical Properties of Substituted Benzofuran Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CCS [M+H]⁺ (Ų) |

|---|---|---|---|---|

| This compound | C₁₅H₁₁ClN₂O₂ | 286.71 | Cl, NH₂ | 175.3 |

| 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | C₁₆H₁₄N₂O₂ | 266.30 | CH₃, NH₂ | N/A |

| 3-Amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | C₁₅H₁₁N₃O₄ | 297.27 | NO₂, NH₂ | N/A |

Key Research Findings

- Insecticidal Superiority: The open-chain pyridine-thioacetamide (Compound 2) outperforms both its cyclized thienopyridine analog (Compound 3) and the benzofuran-carboxamide derivative, highlighting the critical role of the cyano group and flexible structure in bioactivity .

- Electron-Withdrawing Effects : Chloro and nitro substituents enhance electrophilicity, improving target binding in agrochemical applications, whereas methyl groups prioritize lipophilicity .

- Heterocyclic Diversity: Thienopyridine and benzothiophene analogs offer tunable electronic properties but require optimization for solubility and metabolic stability .

Biological Activity

3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article examines the compound's biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzofuran core, an amino group, and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 286.71 g/mol. This structure is believed to contribute to its diverse biological activities.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This includes inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s.

- Signaling Pathway Modulation : It may modulate key signaling pathways involved in cellular processes such as proliferation and apoptosis.

- DNA/RNA Interaction : The compound could influence gene expression and protein synthesis by interacting with nucleic acids.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to inhibit AChE, which is crucial for managing Alzheimer's disease. In vitro studies have shown that it can effectively reduce Aβ aggregation, a hallmark of Alzheimer's pathology.

Table 1: Inhibitory Activity Against AChE and BuChE

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | AChE Inhibition |

| Donepezil | 0.5 | Standard Reference |

2. Anticancer Potential

The compound has demonstrated promising anticancer activity in various studies. Its structural similarity to other benzofuran derivatives suggests it may possess cytotoxic effects against cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Compound Concentration (μM) | Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 50 | 64 |

| MCF7 (Breast Cancer) | 50 | TBD |

In one study, derivatives similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines, indicating its potential as a lead compound for developing anticancer therapies.

3. Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Its interaction with bacterial enzymes could lead to effective treatments against various infections.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of benzofuran derivatives, including the target compound:

- Study on AChE Inhibition : A series of benzofuran derivatives were synthesized, showing varying degrees of AChE inhibition. The most potent inhibitors exhibited IC50 values comparable to established drugs like donepezil .

- Anticancer Activity Assessment : Research highlighted that certain structural modifications on the benzofuran core significantly enhanced anticancer activity, suggesting that further optimization could yield more effective compounds .

Q & A

Q. How can researchers optimize the multi-step synthesis of 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide?

- Methodological Answer: The synthesis typically involves (i) preparation of the benzofuran core via cyclization of substituted phenols, (ii) introduction of the 4-chlorophenyl group via Pd-catalyzed C-H arylation or Ullmann coupling, and (iii) carboxamide formation using coupling reagents like EDCI/HOBt. Key parameters to optimize include reaction temperature (e.g., 80–120°C for C-H activation), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Monitoring intermediates via TLC or HPLC ensures step efficiency .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm, NH₂ resonance near δ 5.5 ppm) .

- X-ray Crystallography: Resolves stereochemical ambiguities; the chlorophenyl group’s dihedral angle with the benzofuran ring impacts planarity .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from the carboxamide group) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer: Prioritize assays based on structural analogs (e.g., benzofuran derivatives with kinase inhibition or antimicrobial activity). Use tiered screening:

- Primary Assays: High-throughput enzymatic assays (e.g., kinase panels at 10 µM concentration).

- Secondary Assays: Cell-based viability assays (e.g., MTT in cancer lines) with controls for cytotoxicity (e.g., IC₅₀ determination).

- Specificity Checks: Counter-screens against unrelated targets to rule off-target effects .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s reactivity in catalytic transformations?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates of H/D exchange at the benzofuran C-3 position to identify rate-determining steps.

- DFT Calculations: Model transition states for amide bond formation or aryl coupling to predict regioselectivity .

- In Situ Spectroscopy: Use FTIR or Raman to detect transient intermediates (e.g., Pd-aryl complexes) during cross-coupling .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Statistical Design of Experiments (DoE): Apply factorial designs to test variables (e.g., cell line genetic background, serum concentration) that may influence activity .

- Meta-Analysis: Pool data from independent studies using standardized metrics (e.g., pIC₅₀) and assess heterogeneity via Q-test .

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding affinity or thermal shift assays for target engagement .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model binding poses in ATP-binding pockets (e.g., kinases). Prioritize docking scores with ΔG < -7 kcal/mol.

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

- Pharmacophore Mapping: Align electrostatic/hydrophobic features with known inhibitors (e.g., staurosporine for kinases) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

- Methodological Answer:

- Analog Synthesis: Modify substituents at the 4-chlorophenyl (e.g., replace Cl with CF₃) or benzofuran amino group (e.g., acetylation).

- Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models.

- 3D-QSAR: Build CoMFA or CoMSIA models with alignment-independent descriptors .

Q. What strategies address solubility limitations in in vivo studies?

- Methodological Answer:

- Co-Solvent Systems: Use Cremophor EL/ethanol (1:1) or cyclodextrin inclusion complexes.

- Prodrug Design: Introduce phosphate esters at the amino group for enhanced aqueous solubility, which hydrolyze in vivo .

Q. How can degradation pathways be characterized under physiological conditions?

- Methodological Answer:

Q. What catalytic systems improve yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.